Potency on Akt1: Direct Comparison with Akt1&PKA-IN-1 and A-674563
Akt1&PKA-IN-2 demonstrates superior potency against Akt1 compared to its direct stereoisomer, Akt1&PKA-IN-1, and is comparable to the established tool compound A-674563. Akt1&PKA-IN-2 inhibits Akt1 with an IC50 of 7 nM, while Akt1&PKA-IN-1 is 15.7-fold less potent (IC50 = 110 nM) . The widely used reference Akt1 inhibitor A-674563 has an IC50 of 14 nM, positioning Akt1&PKA-IN-2 as a more potent alternative .
| Evidence Dimension | Inhibitory activity against Akt1 |
|---|---|
| Target Compound Data | IC50 = 7 nM |
| Comparator Or Baseline | Akt1&PKA-IN-1: IC50 = 110 nM; A-674563: IC50 = 14 nM |
| Quantified Difference | Akt1&PKA-IN-2 is 15.7-fold more potent than Akt1&PKA-IN-1 and 2-fold more potent than A-674563 |
| Conditions | In vitro kinase activity assay |
Why This Matters
Procurement decisions for high-fidelity target engagement studies require the most potent tool available to minimize off-target effects at higher concentrations.
